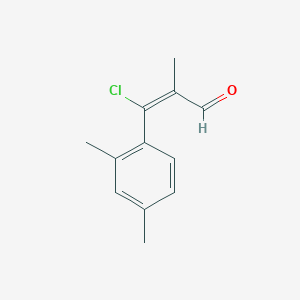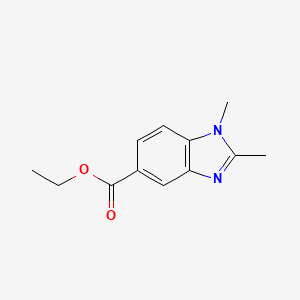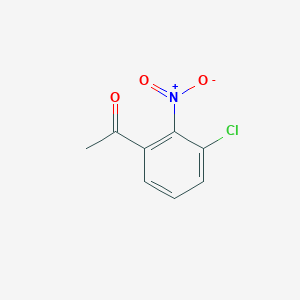
MHPG sulfate potassium
Overview
Description
MHPG sulfate potassium, also known as 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt, is a synthetic norepinephrine metabolite . It is often used as an index of adrenergic stimulation .
Synthesis Analysis
MHPG is produced from both epinephrine and norepinephrine by sequential action of monoamine oxidase (MAO) and catechol-o-methyl-transferase (COMT) and is then further metabolized to vanillylmandelic acid (VMA) by alcohol dehydrogenase . The analysis of MHPG sulfate, along with other catecholamine metabolites, can be achieved using liquid chromatography-tandem mass spectrometry in a negative multiple reaction monitoring mode .Molecular Structure Analysis
The molecular formula of MHPG sulfate potassium is C9H11KO7S . Its molecular weight is 302.34 g/mol . The InChI key is XFZJWBFZLNLKNR-UHFFFAOYSA-M .Chemical Reactions Analysis
In the negative mode, MHPG sulfate can lose SO3 and H2O simultaneously, resulting in an elimination of 98Da from [MHPG sulfate] .Scientific Research Applications
1. Neurotransmitter Metabolism Research
MHPG sulfate potassium is widely studied in the context of neurotransmitter metabolism, particularly norepinephrine. For instance, Korf, Aghajanian, and Roth (1973) investigated how the stimulation and destruction of the locus coeruleus affect levels of MHPG sulfate in the rat cerebral cortex, illustrating its role as a central norepinephrine metabolite (Korf, Aghajanian, & Roth, 1973).
2. Stress Research
Research by Hellriegel and D’mello (1997) examined the impact of stress on MHPG sulfate levels in the central noradrenergic system of rats, indicating its potential as a biomarker for stress response and its effects on the brain (Hellriegel & D’mello, 1997).
3. Biomarker for Neurological and Psychiatric Disorders
A study by Jacob et al. (2002) utilized MHPG sulfate as a biomarker for norepinephrine metabolism in the central nervous system, indicating its potential application in clinical trials and studies of neurological and psychiatric disorders (Jacob et al., 2002).
4. Diagnostic Significance in Clinical Assessments
Karoum et al. (1977) measured concentrations of MHPG sulfate in human plasma, CSF, and brain, discussing its diagnostic significance in assessing central norepinephrine metabolism, which is crucial in various mental health conditions (Karoum et al., 1977).
5. Exploration of Peripheral and Central Origin
Peyrin and Pequignot (2004) explored the origin of different forms of MHPG in human urine, contributing to the understanding of peripheral and central origins of this metabolite and its potential clinical applications (Peyrin & Pequignot, 2004).
6. Drug Interaction and Metabolism Studies
Filser et al. (1988) focused on the evaluation of MHPG sulfate as a marker of central norepinephrine turnover in studies involving healthy volunteers and depressed patients, providing insights into drug interactions and metabolism in depressive disorders (Filser et al., 1988).
Mechanism of Action
Target of Action
MHPG sulfate potassium, also known as 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt, is a metabolite of norepinephrine . It is often used as an index of adrenergic stimulation . Its primary targets are the adrenergic receptors in the central nervous system .
Mode of Action
MHPG sulfate potassium interacts with its targets by being released into the blood and cerebrospinal fluid . This release is an indication of recent sympathetic nervous system activity . The compound is produced from both epinephrine and norepinephrine by sequential action of monoamine oxidase (MAO) and catechol-O-methyl-transferase (COMT) .
Biochemical Pathways
The biochemical pathway of MHPG sulfate potassium involves the metabolism of norepinephrine. It is produced from both epinephrine and norepinephrine by sequential action of monoamine oxidase (MAO) and catechol-O-methyl-transferase (COMT), and is then further metabolised to vanillylmandelic acid (VMA) by alcohol dehydrogenase .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be easily distributed in the body. It is also known that the compound is stable at temperatures between 2-8°C .
Result of Action
The result of MHPG sulfate potassium’s action is an increase in the levels of the norepinephrine metabolite in the hypothalamus, indicating an increased release of norepinephrine . This can be used as an indication of recent sympathetic nervous system activity .
Action Environment
The action of MHPG sulfate potassium can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the hydration status of the body. Additionally, its stability at temperatures between 2-8°C implies that extreme temperatures could potentially affect its efficacy and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJWBFZLNLKNR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11KO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017458 | |
| Record name | Potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71324-20-4 | |
| Record name | Potassium;[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)

![4,7-dihydroimidazo[4,5-d][1,3]diazepin-8(1H)-one hydrochloride](/img/structure/B3151422.png)
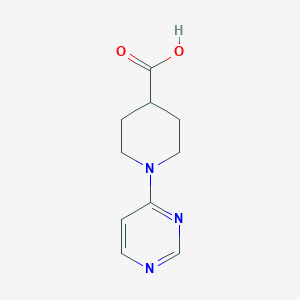
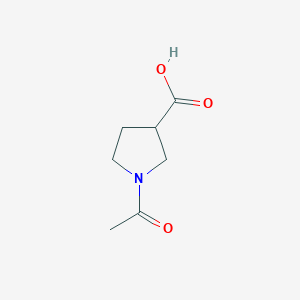
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)
![4-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3151443.png)
![1,2,3,4,5,6-Hexahydrobenzo[B]azocine](/img/structure/B3151457.png)
